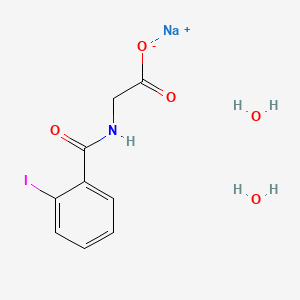Iodohippurate sodium dihydrate
CAS No.: 5990-94-3
Cat. No.: VC3328325
Molecular Formula: C9H11INNaO5
Molecular Weight: 363.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 5990-94-3 |
|---|---|
| Molecular Formula | C9H11INNaO5 |
| Molecular Weight | 363.08 g/mol |
| IUPAC Name | sodium;2-[(2-iodobenzoyl)amino]acetate;dihydrate |
| Standard InChI | InChI=1S/C9H8INO3.Na.2H2O/c10-7-4-2-1-3-6(7)9(14)11-5-8(12)13;;;/h1-4H,5H2,(H,11,14)(H,12,13);;2*1H2/q;+1;;/p-1 |
| Standard InChI Key | DPJNBVXUJNOEQS-UHFFFAOYSA-M |
| SMILES | C1=CC=C(C(=C1)C(=O)NCC(=O)[O-])I.O.O.[Na+] |
| Canonical SMILES | C1=CC=C(C(=C1)C(=O)NCC(=O)[O-])I.O.O.[Na+] |
Introduction
Chemical Structure and Properties
Iodohippurate sodium dihydrate (C₉H₁₁INNaO₅) is the dihydrate form of sodium 2-iodohippurate, containing two water molecules in its crystal structure. The compound has a molecular weight of 363.08 g/mol, slightly higher than its anhydrous counterpart (327.05 g/mol) due to the additional water molecules . Its IUPAC name is N-(2-iodobenzoyl)-glycine hydrate sodium salt, and it's also known by synonyms including Hippuran hydrate and o-Iodohippurate sodium dihydrate .
The molecular structure consists of a 2-iodobenzoyl group attached to a glycine moiety, with sodium as the counter ion and two water molecules incorporated into the crystal lattice. This configuration can be expressed in condensed IUPAC notation as Bz(2-I)-Gly-OH.Na+.2H2O .
Physical and Chemical Properties
Synthesis and Production
The synthetic pathway to iodohippurate sodium dihydrate typically begins with the preparation of 2-iodohippuric acid, followed by neutralization with sodium hydroxide and controlled crystallization to incorporate the water molecules into the crystal structure. The compound can be conceptualized as resulting from the formal reaction of equimolar amounts of 2-iodohippuric acid and sodium, with the subsequent incorporation of two water molecules during crystallization .
For radiopharmaceutical applications, the compound may be labeled with radioactive iodine isotopes (typically iodine-125 or iodine-131) through various radiochemical techniques. The specific activity of these preparations is a critical parameter affecting their stability and clinical utility .
Pharmacokinetics and Biological Behavior
Iodohippurate sodium dihydrate, like its anhydrous form, is primarily eliminated from the body through tubular secretion in the kidneys. It is a halogen derivative of compounds normally found in human urine and represents an end product of detoxification processes synthesized in the body .
The compound's pharmacokinetic profile makes it an analogue of p-aminohippuric acid, which has historically been used as a gold standard for determining effective renal plasma flow . Its significantly higher clearance compared to other radiopharmaceuticals makes it especially suitable for renography and other diagnostic kidney imaging procedures.
Clinical Applications
Renal Function Assessment
When labeled with radioactive iodine (iodine-125 or iodine-131), iodohippurate sodium dihydrate serves as an important diagnostic agent for evaluating kidney function. Its primary clinical applications include:
-
Determination of effective renal plasma flow
-
Assessment of tubular secretion capacity
-
Evaluation of renal clearance
-
Diagnostic imaging through renography
The compound has been widely used in nuclear medicine for these purposes, though specific formulations and dosing protocols may vary based on the particular clinical context and radioactive labeling employed .
Contrast Agent Applications
Beyond its use as a radiopharmaceutical, iodohippurate sodium has been employed as a contrast agent in urography . Its iodine content provides the necessary radiodensity for visualization of urinary tract structures during radiographic procedures.
Comparative Analysis with Related Compounds
Table 2: Comparison of Iodohippurate Sodium Dihydrate with Related Compounds
| Compound | Molecular Formula | Molecular Weight | Primary Clinical Applications | Key Characteristics |
|---|---|---|---|---|
| Iodohippurate Sodium Dihydrate | C₉H₁₁INNaO₅ | 363.08 g/mol | Renal function assessment, Renography | Contains two water molecules in crystal lattice |
| Iodohippurate Sodium (Anhydrous) | C₉H₇INNaO₃ | 327.05 g/mol | Renal function assessment, Contrast agent in urography | Lacks hydration water, otherwise identical pharmacological profile |
| Iodohippuric Acid (Parent Compound) | C₉H₈INO₃ | 305.07 g/mol | Precursor to pharmaceutical preparations | Free acid form, requires neutralization for medical use |
| Sodium Iodide I-131 | NaI | Varies with radioactive content | Thyroid function studies, Thyroid cancer treatment | Different mechanism of action, primarily targets thyroid tissue |
Iodohippurate sodium dihydrate shares the fundamental pharmacological properties of its anhydrous counterpart but differs in physical properties due to the incorporation of water molecules. These differences may affect solubility, dissolution rate, and stability characteristics, potentially influencing pharmaceutical formulation and clinical handling .
Research Applications and Future Directions
Current research involving iodohippurate sodium dihydrate focuses on optimizing its use in kidney function assessment and exploring potential new applications. Areas of ongoing investigation include:
-
Development of improved radiolabeling techniques to enhance stability
-
Exploration of alternative radioisotopes for labeling
-
Refinement of pharmacokinetic models to improve diagnostic accuracy
-
Investigation of structure-activity relationships to develop next-generation renal function markers
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume